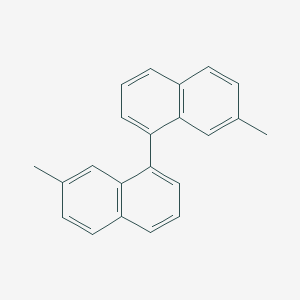
1,1'-Binaphthalene, 7,7'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Binaphthalene, 7,7'-dimethyl- is a useful research compound. Its molecular formula is C22H18 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Binaphthalene, 7,7'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Binaphthalene, 7,7'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Asymmetric Catalysis
Chiral Ligands
One of the primary applications of 1,1'-binaphthalene derivatives is as chiral ligands in asymmetric catalysis. The compound can be transformed into various bidentate ligands that facilitate enantioselective reactions. For instance, recent studies have synthesized new types of 8,8'-disubstituted binaphthyl ligands through chiral resolution methods. These ligands have shown promising results in asymmetric transformations due to their unique microenvironment created by peri-positioned functional groups .
Case Study: Synthesis of Chiral Ligands
In a study focusing on the synthesis of 8,8'-bidentate ligands derived from 1,1'-binaphthalene, researchers reported yields of 3.1% and 11.4% for different ligand variants. The ligands demonstrated increased rotational barriers that prevent atropisomerization at elevated temperatures, making them suitable for high-temperature catalytic processes .
Material Science Applications
Molecular Recognition
1,1'-Binaphthalene derivatives are also utilized in material science for their molecular recognition capabilities. They can form complexes with various substrates due to their rigid structure and chiral nature. This property is exploited in designing sensors and materials that require selective binding properties.
Case Study: Dimerization and Polymerization
Research has indicated that binaphthyl compounds can undergo dimerization and polymerization processes to form new materials with enhanced properties. These materials are being explored for applications in optoelectronics and nanotechnology due to their photoluminescent properties .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
34003-80-0 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3 |
Clé InChI |
HMKJGOVDFSDYFG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
SMILES canonique |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Key on ui other cas no. |
34003-80-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















